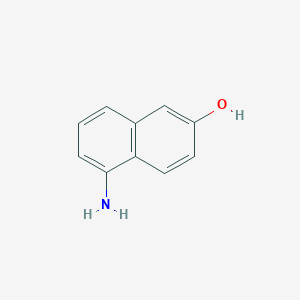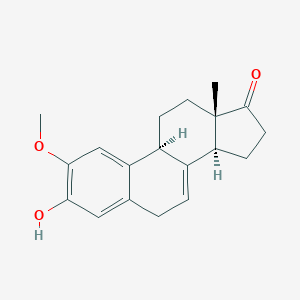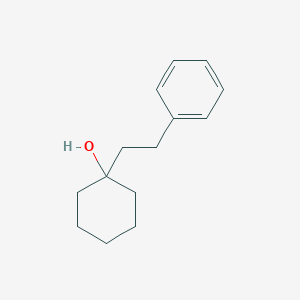
1-Phenethylcyclohexanol
Übersicht
Beschreibung
1-Phenethylcyclohexanol, also known as PEC, is a cyclic alcohol compound that is commonly used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 95-97°C. PEC has gained significant attention due to its unique properties and potential applications in the field of chemistry and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-Phenethylcyclohexanol is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 1-Phenethylcyclohexanol has been found to have a modulatory effect on these receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1-Phenethylcyclohexanol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 1-Phenethylcyclohexanol has been found to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenethylcyclohexanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, 1-Phenethylcyclohexanol has low toxicity, which makes it safe to use in lab experiments. However, 1-Phenethylcyclohexanol has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Phenethylcyclohexanol. One potential area of research is the development of new drugs based on the structure of 1-Phenethylcyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential therapeutic effects. Other areas of research include the use of 1-Phenethylcyclohexanol in chemical analysis and as a potential biomarker for various diseases.
Conclusion
In conclusion, 1-Phenethylcyclohexanol is a promising compound with potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive option for drug discovery and biochemical studies. Further research is needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential applications in the field of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Phenethylcyclohexanol has been used in numerous scientific research applications, including drug discovery, chemical analysis, and biochemical studies. It has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
124620-30-0 |
|---|---|
Produktname |
1-Phenethylcyclohexanol |
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(2-phenylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChI-Schlüssel |
AVZUHEPSGPBJFL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

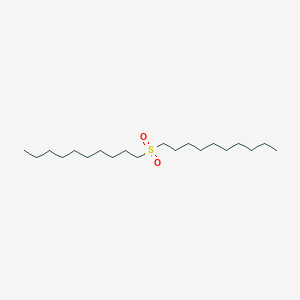
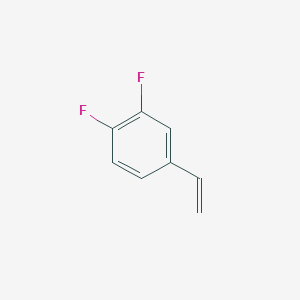
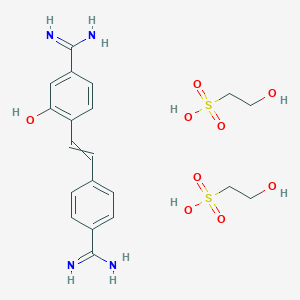
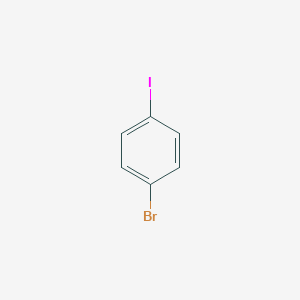
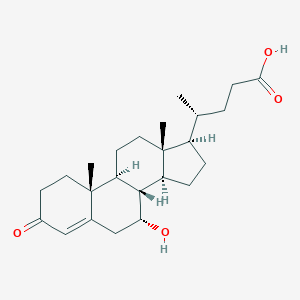
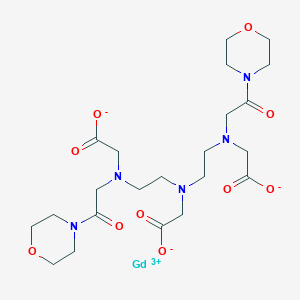
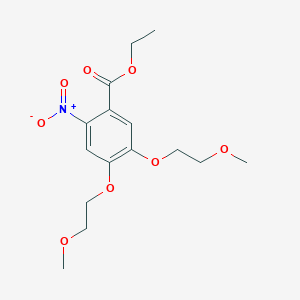
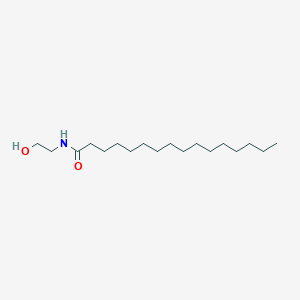
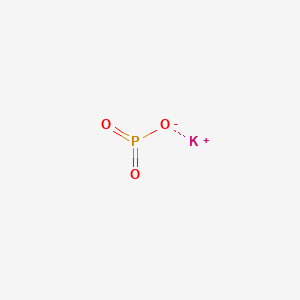
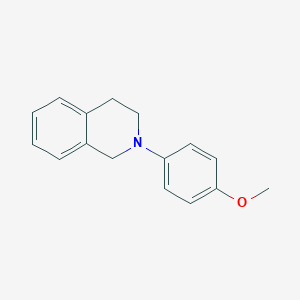
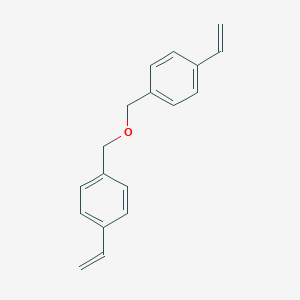
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
